NGA3 N-Glycan
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Overview
Description
NGA3 N-Glycan, also known as a triantennary N-glycan, is a complex carbohydrate structure found on glycoproteins. It is characterized by its three antennae, which are branches of sugar molecules extending from a core structure. This compound is significant in various biological processes, including cell-cell communication, protein folding, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NGA3 N-Glycan typically involves enzymatic and chemical methods. One common approach is the enzymatic release of N-glycans from glycoproteins using enzymes such as PNGase F. This is followed by purification steps, including high-performance liquid chromatography (HPLC) and glycosidase digestion to obtain the desired glycan structure .
Industrial Production Methods
In an industrial setting, this compound is often produced from bovine serum fetuin, a glycoprotein rich in complex glycans. The process involves hydrazinolysis to release the oligosaccharides, followed by purification using HPLC and enzymatic treatments to achieve the triantennary structure .
Chemical Reactions Analysis
Types of Reactions
NGA3 N-Glycan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the terminal sugar residues, often using reagents like periodate.
Reduction: Reduction reactions can be used to stabilize the glycan structure, typically employing sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the glycan structure, often using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products
Scientific Research Applications
NGA3 N-Glycan has a wide range of applications in scientific research:
Chemistry: Used as a standard for glycan analysis and identification.
Biology: Plays a role in studying cell-cell interactions and protein folding.
Medicine: Investigated for its potential in drug delivery systems and as biomarkers for diseases.
Industry: Utilized in the production of therapeutic glycoproteins and in quality control of biopharmaceuticals.
Mechanism of Action
The mechanism by which NGA3 N-Glycan exerts its effects involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger various cellular pathways, including those involved in immune responses and cell signaling. The molecular targets often include lectins and other carbohydrate-binding proteins that recognize the unique structure of this compound .
Comparison with Similar Compounds
Similar Compounds
A2 N-Glycan: A biantennary glycan with two branches.
A4 N-Glycan: A tetraantennary glycan with four branches.
Hybrid N-Glycan: Contains both high-mannose and complex branches.
Uniqueness
NGA3 N-Glycan is unique due to its triantennary structure, which provides specific binding properties and biological functions not found in other glycans. This makes it particularly useful in applications requiring precise glycan recognition and interaction.
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQNCFOSBIVNI-IZDLGGNDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H87N5O36 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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